molecular formula C14H12N4O2S2 B2751355 5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-81-6

5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2751355
CAS No.: 1021262-81-6
M. Wt: 332.4
InChI Key: KURNVJWCCSVZGI-UHFFFAOYSA-N
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Description

5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound belonging to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route is the Knoevenagel condensation, which involves the reaction of 6-ethylbenzo[d]thiazol-2-amine with a suitable aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a strong base, such as piperidine or pyridine, to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The oxidation reaction typically results in the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions often lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions involve the replacement of one functional group with another. For example, the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, and acidic conditions.

  • Reduction: : LiAlH₄, NaBH₄, and anhydrous ether.

  • Substitution: : Halides, alkyl halides, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Oxo derivatives of the compound.

  • Reduction: : Reduced derivatives of the compound.

  • Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound has been studied for its potential biological activity, including antimicrobial and antitumor properties.

  • Medicine: : It has been investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: : The compound can be utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique compared to other benzothiazole derivatives due to its specific structural features and biological activity. Similar compounds include:

  • 6-ethylbenzo[d]thiazol-2-amine: : A simpler derivative without the additional functional groups.

  • 5-nitrobenzo[d]thiazole: : A compound with a nitro group instead of the amino group.

  • 2-thioxodihydropyrimidine-4,6(1H,5H)-dione: : A compound without the benzothiazole moiety.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of 5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

Properties

IUPAC Name

5-[(E)-(6-ethyl-1,3-benzothiazol-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-2-7-3-4-9-10(5-7)22-14(16-9)15-6-8-11(19)17-13(21)18-12(8)20/h3-6H,2H2,1H3,(H3,17,18,19,20,21)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCXKQKJMTVTC-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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